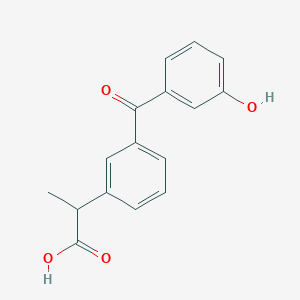
3-Hydroxy Ketoprofen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Ketoprofen typically involves the selective reduction of ketoprofen. One common method includes the use of 1-benzotriazole carboxylic acid chloride as a reagent, which facilitates the activation of the carboxylic and hydroxy groups . The reaction conditions often require controlled temperatures and specific catalysts to ensure the selective reduction and formation of the hydroxy derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Ketoprofen undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and other oxidized derivatives.
Reduction: Selective reduction of ketoprofen to form this compound.
Substitution: Reactions involving the substitution of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions may involve acidic or basic catalysts to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various hydroxy derivatives, ketones, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxy Ketoprofen has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Mechanism of Action
The mechanism of action of 3-Hydroxy Ketoprofen involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces inflammation, pain, and fever . The hydroxyl group at the third position may enhance its binding affinity and selectivity towards these enzymes, contributing to its pharmacological effects.
Comparison with Similar Compounds
Ketoprofen: The parent compound, widely used as an NSAID.
Ibuprofen: Another common NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its long-lasting effects in reducing pain and inflammation.
Uniqueness: 3-Hydroxy Ketoprofen stands out due to the presence of the hydroxyl group, which may enhance its pharmacokinetic properties and reduce side effects compared to its parent compound . This modification can lead to improved solubility, bioavailability, and therapeutic efficacy.
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-[3-(3-hydroxybenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H14O4/c1-10(16(19)20)11-4-2-5-12(8-11)15(18)13-6-3-7-14(17)9-13/h2-10,17H,1H3,(H,19,20) |
InChI Key |
RHJXPGJIYUQAGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















